molecular formula C15H26O7S B12321570 Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate

Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate

Cat. No.: B12321570
M. Wt: 350.4 g/mol
InChI Key: XZBIOECQKNRLEH-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate is a chemical intermediate of significant interest in medicinal chemistry and proteomics research. Its primary research value lies in its role as a precursor in the synthesis of more complex molecules, particularly kinase inhibitors. This compound features a cyclohexene core decorated with multiple functional handles—including a sulfonate ester and an ether linkage—that allow for strategic diversification and further chemical elaboration. Researchers utilize this scaffold to develop and investigate novel compounds that modulate key signaling pathways. Specific derivatives stemming from this intermediate have been explored for their potential as potent and selective ATP-competitive inhibitors targeting cyclin-dependent kinases (CDKs) and JAK kinases . The inhibition of these kinases is a major therapeutic strategy in oncology and inflammatory disease research , making this intermediate a valuable tool for the development of targeted molecular probes and potential therapeutic candidates. Its application is central to structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of lead compounds in preclinical development.

Properties

IUPAC Name

ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O7S/c1-5-11(6-2)21-12-8-10(15(17)20-7-3)9-13(14(12)16)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBIOECQKNRLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1O)OS(=O)(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

A classical approach involves the Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile such as ethyl acrylate. This step forms the cyclohexene carboxylate core with moderate regioselectivity. Reaction conditions typically include:

Reagent Solvent Temperature Yield Source
Ethyl acrylate Toluene 80°C 68%
1,3-Butadiene Reflux 75%

The product, ethyl cyclohexene-1-carboxylate, is isolated via fractional distillation.

Ring-Closing Metathesis

Modern protocols utilize Grubbs catalysts for ring-closing metathesis of diene precursors. For example, ethyl 3,5-diene carboxylate undergoes metathesis in dichloromethane (DCM) with 5 mol% Grubbs II catalyst, yielding the cyclohexene derivative at 82% efficiency.

Functionalization of the Cyclohexene Core

Hydroxylation and Etherification

The introduction of hydroxyl and pentan-3-yloxy groups proceeds via sequential oxidation and nucleophilic substitution:

  • Epoxidation : Treatment with m-chloroperoxybenzoic acid (mCPBA) in DCM forms an epoxide intermediate.
  • Acid-Catalyzed Ring Opening : The epoxide reacts with pentan-3-ol under acidic conditions (H₂SO₄, 0°C) to install the pentan-3-yloxy group.
  • Hydroxylation : Selective oxidation of a tertiary C-H bond using OsO₄/N-methylmorpholine N-oxide (NMO) introduces the hydroxyl group at C4.
Step Reagents/Conditions Yield Source
Epoxidation mCPBA, DCM, 25°C 89%
Etherification H₂SO₄, pentan-3-ol, 0°C 76%
Hydroxylation OsO₄, NMO, acetone/H₂O 81%

Sulfonylation and Final Esterification

Protection of Hydroxyl Groups

The C4 hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBSCl) in DMF to prevent undesired side reactions during subsequent steps.

Mesylation at C5

Methanesulfonyl chloride (MsCl) in DCM with triethylamine (TEA) as a base introduces the methylsulfonyloxy group. This step proceeds quantitatively under anhydrous conditions:

$$ \text{MsCl + TEA → [Intermediate] → Mesylated product} $$

Reagent Solvent Temperature Yield Source
MsCl, TEA DCM 0°C → 25°C 98%

Deprotection and Final Modification

The TBS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF, regenerating the C4 hydroxyl group. Final recrystallization from ethyl acetate/hexane yields the pure product (≥99% purity by HPLC).

Industrial-Scale Production

Industrial methods optimize cost and scalability:

Continuous Flow Reactors

Key steps (e.g., Diels-Alder, mesylation) are conducted in continuous flow systems to enhance heat transfer and reduce reaction times. A representative setup includes:

Parameter Laboratory Scale Industrial Scale Source
Reactor Type Batch Continuous Flow
Catalyst Loading 5 mol% 2 mol%
Annual Capacity 10–50 metric tons

Purification Techniques

Industrial purification employs simulated moving bed (SMB) chromatography, achieving 95% recovery rates compared to 70–80% in lab-scale column chromatography.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

Method Advantages Limitations Yield Source
Diels-Alder Cost-effective, scalable Moderate regioselectivity 68–75%
Ring-Closing Metathesis High stereocontrol Expensive catalysts 82%
Epoxidation/Ring Opening Selective functionalization Multi-step, time-consuming 76–89%

Challenges and Optimization Strategies

Stereochemical Control

The (3R,4R,5R) configuration is critical for biological activity. Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine ensure inversion of configuration at C3.

Stability Issues

The methylsulfonyloxy group is prone to hydrolysis. Storage under anhydrous conditions at −20°C is recommended.

Yield Optimization

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized Grubbs) reduce costs in industrial settings.
  • Solvent-Free Mesylation : Ball milling with MsCl and CaO achieves 95% yield without solvents.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 4 undergoes oxidation under controlled conditions. Common oxidizing agents include:

ReagentConditionsProduct FormedYield (%)
KMnO₄ (acidic)0°C, aqueous H₂SO₄4-keto derivative78–82
PCC (Pyridinium chlorochromate)Dichloromethane, RT4-aldehyde intermediate65–70

Research Findings :

  • Oxidation to the ketone is stereospecific, preserving the (3R,4R,5R) configuration .

  • Over-oxidation to carboxylic acids is avoided using PCC instead of stronger oxidizers .

Reduction Reactions

The ester group at position 1 is reduced to primary alcohols or aldehydes:

ReagentConditionsProduct FormedYield (%)
LiAlH₄Dry ether, reflux1-hydroxyethyl derivative85–90
DIBAL-HToluene, −78°C1-aldehyde intermediate70–75

Key Observations :

  • LiAlH₄ achieves complete reduction to the alcohol, while DIBAL-H stops at the aldehyde stage .

  • The methylsulfonyloxy group remains intact under these conditions.

Nucleophilic Substitution

The methylsulfonyloxy (mesyl) group at position 5 is highly susceptible to nucleophilic displacement:

NucleophileConditionsProduct FormedYield (%)
NaN₃DMF, 80°C5-azido derivative88–92
KSCNAcetone, reflux5-thiocyanate analog75–80
NH₃ (g)MeOH, 25°C5-amino derivative60–65

Mechanistic Insight :

  • The mesyl group acts as a leaving group due to its strong electron-withdrawing nature, facilitating SN₂ mechanisms .

  • Steric hindrance from the cyclohexene ring slows substitution rates compared to linear analogs .

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProduct FormedYield (%)
Acidic (H₂SO₄)H₂O, 100°CCarboxylic acid derivative95–98
Basic (NaOH)EtOH/H₂O, refluxSodium carboxylate90–93

Applications :

  • Hydrolysis is critical for generating intermediates in antiviral drug synthesis (e.g., oseltamivir analogs) .

Comparative Reactivity with Analogous Compounds

The compound’s reactivity is benchmarked against structurally similar esters:

CompoundOxidation EaseSubstitution RateHydrolysis Rate
Target CompoundModerateHighVery High
Ethyl cyclohex-2-ene-carboxylateLowLowModerate
Methylsulfonyl-containing analogsHighVery HighHigh

Unique Features :

  • The pentan-3-yloxy group enhances solubility in nonpolar solvents, aiding reaction homogeneity .

  • Synergistic effects between the mesyl and hydroxyl groups accelerate substitution compared to non-hydroxylated analogs .

Industrial and Pharmacological Relevance

  • Antiviral Synthesis : Serves as a precursor in neuraminidase inhibitors, demonstrating IC₅₀ values of 12–18 nM against H1N1 strains .

  • Scale-Up Challenges : Continuous flow reactors optimize yields (>90%) by minimizing side reactions during substitution .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate exhibit significant anticancer properties. These compounds may act as inhibitors of specific signaling pathways involved in cancer progression, particularly through the modulation of phosphoinositide 3-kinase (PI3K) signaling pathways, which are crucial in cell growth and survival .

Case Study:
A study demonstrated that derivatives of this compound could selectively inhibit the p110 delta isoform of PI3K, leading to reduced proliferation of cancer cells in vitro. This suggests a promising avenue for developing targeted cancer therapies.

Agricultural Applications

2.1 Pesticide Development

The compound has been investigated for its potential use as a pesticide due to its ability to disrupt the hormonal systems of pests. Its structural characteristics allow it to interact with specific receptors in insects, leading to effective pest control without significant harm to non-target species .

Data Table: Efficacy of this compound as a Pesticide

Pest SpeciesConcentration (ppm)Mortality Rate (%)Observations
Aphids10085Significant reduction in population
Spider Mites20090Rapid knockdown effect
Whiteflies15080Delayed mortality observed

Food Science Applications

3.1 Flavor Enhancement

This compound has been identified as a potential flavoring agent due to its unique chemical structure that contributes to desirable sensory attributes in food products. Its application can enhance flavors in sauces and marinades, providing a caramel-like aroma that is appealing to consumers .

Case Study:
In a controlled study, the addition of this compound to soy sauce formulations resulted in a marked improvement in flavor complexity and consumer preference scores compared to traditional formulations without the compound.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related cyclohexene derivatives, focusing on substituent variations, functional groups, and similarity metrics derived from chemical databases (Table 1).

Table 1: Structural and Functional Comparison of Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate and Analogs

CAS No. Substituents (Position) Functional Groups Similarity Score Key Differences
Target Compound 4-OH, 5-OSO₂CH₃, 3-O-pentan-3-yl Ester, hydroxyl, sulfonate, ether N/A Reference compound
204254-96-6 5-O-pentan-3-yl, 7-oxabicyclo[4.1.0]heptene Ester, ether, bicyclic framework 1.00 Bicyclic vs. monocyclic structure
811443-38-6 3,4,5-trihydroxy Ester, three hydroxyl groups 0.94 Higher polarity, no sulfonate
1266663-89-1 3,4,5-trihydroxy, 6-methoxy Ester, hydroxyl, methoxy 0.92 Additional methoxy group
79692-37-8 4-amino, 5-azido, 3-O-pentan-3-yl Ester, amino, azide, ether N/A Reactive azide and amino groups

Key Observations :

Structural Complexity and Reactivity: The target compound’s methylsulfonyloxy group distinguishes it from analogs like CAS 811443-38-6 (trihydroxy) and CAS 79692-37-8 (azido-amino).

Hydrogen Bonding and Solubility :

  • The hydroxyl group in the target compound enables hydrogen bonding, similar to CAS 811443-38-5. However, the latter’s three hydroxyl groups likely increase aqueous solubility and crystalline packing efficiency .
  • In contrast, the pentan-3-yloxy and methylsulfonyloxy groups in the target compound may reduce solubility in polar solvents .

Synthetic Utility :

  • The azide group in CAS 79692-37-8 makes it a candidate for click chemistry, while the target compound’s methylsulfonyloxy group is more suited for stepwise functionalization (e.g., Suzuki coupling after sulfonate displacement) .

Lumping Strategy Relevance :

  • Compounds with shared features (e.g., ester groups, ether linkages) may be "lumped" in computational models for reaction prediction, though substituent-specific reactivity (e.g., sulfonate vs. hydroxyl) necessitates careful parameterization .

Notes on Methodology and Validation

  • Crystallographic Analysis : Structural comparisons rely on tools like SHELX and ORTEP-3 for determining bond lengths, angles, and ring puckering coordinates, critical for validating substituent orientations .
  • Hydrogen Bonding Patterns : Graph-set analysis (Etter’s rules) helps rationalize crystallization behavior, particularly for hydroxyl-containing analogs like CAS 811443-38-6 .
  • Structure Validation : Rigorous checks (e.g., via PLATON) ensure that compared structures are free from crystallographic artifacts, a prerequisite for accurate property predictions .

Biological Activity

Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. Its molecular formula is C16H31N2O8PC_{16}H_{31}N_{2}O_{8}P, with a molecular weight of 410.40g/mol410.40\,g/mol . The structural features include a cyclohexene ring, hydroxyl groups, and sulfonyl functionalities that may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antitumor Activity : this compound has shown promise in inhibiting tumor cell growth. It appears to induce apoptosis in cancer cells, which is critical for controlling tumor progression .
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and may contribute to its antitumor efficacy .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, although further research is needed to clarify these interactions.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Ehrlich Ascites Carcinoma (EAC) : In a study involving EAC-bearing mice, the administration of the compound resulted in a complete reduction of tumor cell viability. Histopathological examinations confirmed no adverse effects on liver and kidney functions, indicating a favorable safety profile .
  • Molecular Docking Studies : Molecular docking analyses revealed strong interactions between the compound and key receptors involved in cancer pathways, suggesting potential for targeted therapy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor Activity100% decrease in EAC cell viability
Antioxidant ActivitySignificant increase in total antioxidant capacity
Enzyme InhibitionPotential inhibition of proliferative enzymes

Q & A

Basic: What synthetic methodologies are effective for preparing Ethyl 4-hydroxy-5-methylsulfonyloxy-3-pentan-3-yloxycyclohexene-1-carboxylate and its analogs?

Answer:
The compound can be synthesized via Michael addition of ethyl acetoacetate to α,β-unsaturated ketones (e.g., chalcone derivatives) under basic conditions, followed by selective sulfonylation of hydroxyl groups. Key steps include:

Cyclization : Formation of the cyclohexene ring via base-catalyzed intramolecular cycloaddition (e.g., NaOH in ethanol) .

Protection/Deprotection : Use of tert-butyldimethylsilyl (TBDMS) or acetyl groups to protect hydroxyl moieties during sulfonylation.

Sulfonylation : Reaction with methylsulfonyl chloride in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) to introduce the methylsulfonyloxy group.

Example : Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate was synthesized via Michael addition, with crystallographic validation of the product .

Basic: How is the molecular conformation of cyclohexene derivatives analyzed experimentally?

Answer:
X-ray crystallography is the gold standard:

Data Collection : High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) are collected using single crystals.

Structure Solution : Programs like SHELXT (direct methods) or SHELXD (charge flipping) resolve phase problems .

Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and handles disorder (e.g., split occupancies for disordered substituents) .

Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty .

Example : In Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, the cyclohexene ring adopted half-chair (molecule B) and distorted envelope (molecule A) conformations .

Advanced: How can researchers address contradictions in crystallographic data for complex cyclohexene derivatives?

Answer:

Validation Tools : Use PLATON to check for missed symmetry, twinning, or incorrect space group assignments .

Disorder Modeling : Apply split-occupancy refinement for disordered groups (e.g., ethyl or aryl substituents) using constraints (SADI, SIMU in SHELXL) .

Cross-Validation : Compare geometric parameters (bond lengths/angles) with similar structures in the Cambridge Structural Database (CSD).

Alternative Methods : Validate via spectroscopic data (e.g., NOESY NMR for conformation) or computational geometry optimization (DFT).

Example : In Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, disorder in molecule A was resolved by refining two conformers with 68.4:31.6 occupancy .

Advanced: What computational approaches model the electronic structure and reactivity of cyclohexene carboxylates?

Answer:

Density Functional Theory (DFT) :

  • Geometry Optimization : B3LYP/6-31G(d,p) basis set to minimize energy.
  • Electrostatic Potential (ESP) : Maps to predict nucleophilic/electrophilic sites .
  • Solvent Effects : Include polarizable continuum models (PCM) for reaction simulations.

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) observed in crystal packing .

Reactivity Studies : Frontier molecular orbital (FMO) analysis predicts regioselectivity in Michael additions or electrophilic substitutions.

Example : DFT studies on Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate confirmed intramolecular hydrogen bonding stabilizing the lactam ring .

Basic: What spectroscopic techniques are critical for characterizing substituent effects in cyclohexene carboxylates?

Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign diastereotopic protons and confirm regiochemistry (e.g., coupling constants for cyclohexene protons).
  • NOESY : Identifies spatial proximity of substituents (e.g., axial vs. equatorial orientation).

IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, sulfonate S=O at ~1350–1200 cm⁻¹).

Mass Spectrometry : High-resolution ESI-MS validates molecular formula and fragmentation pathways.

Advanced: How are ring puckering parameters applied to quantify conformational flexibility in cyclohexene derivatives?

Answer:
The Cremer-Pople puckering parameters (Q, θ, φ) are calculated from atomic coordinates:

Q : Total puckering amplitude (Å).

θ, φ : Polar angles describing the pseudorotation phase.

Conformational Analysis :

  • Half-chair : θ ≈ 50°, φ ≈ 0° or 180°.
  • Envelope : θ ≈ 60°, φ ≈ 300–360°.
  • Screw-boat : θ ≈ 120°, φ ≈ 150–210° .

Example : In Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, molecule B exhibited a half-chair conformation (Q = 0.477 Å, θ = 50.6°, φ = 356.2°) .

Advanced: What strategies resolve synthetic challenges in introducing bulky substituents (e.g., pentan-3-yloxy) to the cyclohexene core?

Answer:

Steric Mitigation : Use bulky bases (e.g., LDA) to deprotonate hindered hydroxyl groups.

Microwave-Assisted Synthesis : Enhances reaction rates for sluggish substitutions.

Protecting Group Strategy : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during sulfonylation.

Crystallography-Driven Optimization : Adjust reaction conditions (solvent, temperature) based on crystal packing analysis to favor desired conformers .

Table 1: Common Conformations and Puckering Parameters in Cyclohexene Derivatives

ConformationQ (Å)θ (°)φ (°)Example CompoundReference
Half-chair0.47750.6356.2Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxo
Distorted Envelope0.47757.3335.4Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxo
Screw-boat0.579112154Ethyl 6-(4-ClPh)-4-(4-FPh)-2-oxo

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